Pyrrolidine, 1-(1-oxopentadecyl)-

Endocannabinoid System Enzyme Inhibition Anti-inflammatory Drug Discovery

Pyrrolidine, 1-(1-oxopentadecyl)-, also known as 1-pentadecanoylpyrrolidine or compound 1, is a synthetic N-acylpyrrolidine derivative. It is a lipophilic tertiary amide that functions as a general amidase inhibitor, notably inhibiting both N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) with micromolar potency in recombinant enzyme assays.

Molecular Formula C19H37NO
Molecular Weight 295.5 g/mol
CAS No. 56630-55-8
Cat. No. B13937745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-(1-oxopentadecyl)-
CAS56630-55-8
Molecular FormulaC19H37NO
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)N1CCCC1
InChIInChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19(21)20-17-14-15-18-20/h2-18H2,1H3
InChIKeyZAPNYAQVNDKDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-(1-oxopentadecyl)- (CAS 56630-55-8): Procurement-Ready Profile of a Dual Amidase Inhibitor Scaffold


Pyrrolidine, 1-(1-oxopentadecyl)-, also known as 1-pentadecanoylpyrrolidine or compound 1, is a synthetic N-acylpyrrolidine derivative [1]. It is a lipophilic tertiary amide that functions as a general amidase inhibitor, notably inhibiting both N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) with micromolar potency in recombinant enzyme assays [1]. The compound serves as the foundational scaffold in medicinal chemistry campaigns aimed at developing potent and selective NAAA inhibitors for anti-inflammatory applications [1].

Why Generic Substitution Fails for Pyrrolidine, 1-(1-oxopentadecyl)- (56630-55-8) in Medicinal Chemistry and Pharmacology Research


In-class N-acylpyrrolidines are not interchangeable due to the profound influence of acyl chain length and structure on both amidase inhibitory potency and enzyme selectivity [1]. Structure-activity relationship (SAR) studies demonstrate that the C15 saturated chain of compound 1 provides a specific balance of lipophilicity and steric fit within the NAAA catalytic pocket that is not replicated by shorter-chain (e.g., C13) or bulkier aromatic-substituted analogs [1]. Substituting the scaffold without considering these quantitative SAR parameters risks selecting a molecule with drastically different potency, selectivity, and biological deactivation profile, undermining experimental reproducibility and lead optimization campaigns [1].

Quantitative Evidence Guide for Pyrrolidine, 1-(1-oxopentadecyl)- (56630-55-8): Key Differentiation Dimensions


Dual NAAA/FAAH Inhibitory Profile Distinguishes Compound 1 from Selective NAAA Inhibitors

Pyrrolidine, 1-(1-oxopentadecyl)- (compound 1) exhibits a dual inhibitory profile against both NAAA and FAAH, a characteristic that differentiates it from selective NAAA inhibitors such as compound 16 (1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine). In recombinant enzyme assays, compound 1 inhibited NAAA with an IC50 of 25.01 ± 5.70 µM and FAAH with an IC50 of 21.78 ± 4.45 µM, yielding a FAAH/NAAA IC50 ratio of approximately 0.87, indicating near-equal dual potency [1]. In contrast, compound 16 displayed a markedly shifted selectivity profile, with a reported NAAA IC50 of 2.12 ± 0.41 µM and substantially reduced FAAH inhibition [1]. This quantitative divergence in enzyme selectivity is critical for researchers who require concurrent modulation of both NAAA and FAAH pathways rather than selective single-target engagement.

Endocannabinoid System Enzyme Inhibition Anti-inflammatory Drug Discovery

Optimized Acyl Chain Length (C15) for NAAA Inhibition Compared to Shorter-Chain Analogs

The C15 saturated acyl chain of compound 1 represents the optimized lipophilic tail for NAAA inhibition among straight-chain N-acylpyrrolidine derivatives. SAR studies within the same chemical series demonstrated that compounds with carbon chain lengths shorter than C14 (e.g., C13, compound 2) exhibited reduced NAAA inhibitory activity, while the C15 chain provided maximal enzyme engagement within the lipophilic pocket of NAAA [1]. Although precise IC50 values for the C13 analog (compound 2) are available in the original supplementary data (Table S1), the publication establishes that C15 is the minimum chain length required for robust NAAA inhibition, with shorter chains showing diminished potency [1]. This chain-length dependency is a direct consequence of the hydrophobic interactions required for substrate mimicry at the NAAA active site.

Structure-Activity Relationship (SAR) NAAA Inhibition Lipophilic Chain Optimization

Computationally Predicted Lipophilicity (XLogP3) Supports Membrane Permeability Advantage Over More Polar Analogs

The computed partition coefficient (XLogP3) for pyrrolidine, 1-(1-oxopentadecyl)- is approximately 7.1, reflecting its high lipophilicity driven by the C15 hydrocarbon chain [1]. This value is substantially higher than that of shorter-chain N-acylpyrrolidine analogs (e.g., C11 derivative, XLogP3 ≈ 5.3 [2]) and more polar derivatives such as 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine (compound 16, XLogP3 ≈ 4.8 [2]). While high lipophilicity must be managed in drug development contexts, this physicochemical property confers enhanced passive membrane permeability and blood-brain barrier penetration potential, which can be advantageous for CNS-targeted pharmacological probes or for achieving high intracellular concentrations in macrophage-based inflammatory models [1].

Lipophilicity Drug-likeness Membrane Permeability Physicochemical Properties

Commercial Availability as an Analytical Reference Standard with Defined Purity Specifications

Pyrrolidine, 1-(1-oxopentadecyl)- (CAS 56630-55-8) is commercially available from multiple international suppliers as a research-grade chemical with documented purity specifications. Suppliers list this compound with purity levels typically ≥95% (HPLC) , with some offering custom synthesis and additional analytical characterization (NMR, MS) . In contrast, structurally similar but non-C15 analogs (e.g., C13, C17 N-acylpyrrolidines) are less commonly stocked and often require bespoke synthesis with longer lead times and higher procurement costs. The established supply chain and availability of analytical data facilitate immediate use in quantitative pharmacological studies without the need for in-house characterization.

Analytical Reference Standard Procurement Quality Control Chemical Purity

Optimal Application Scenarios for Pyrrolidine, 1-(1-oxopentadecyl)- (56630-55-8) Based on Evidence Profile


Dual NAAA/FAAH Pharmacological Dissection in Inflammatory Disease Models

For research groups investigating the interplay between NAAA and FAAH pathways in inflammation, compound 1 provides a single-molecule tool capable of inhibiting both enzymes at comparable micromolar concentrations [1]. This avoids the need for co-administration of two selective inhibitors and simplifies dose-response analyses in macrophage-based models where both pathways contribute to N-palmitoylethanolamide (PEA) and anandamide tone.

SAR Scaffold Optimization for NAAA Inhibitor Lead Discovery

Medicinal chemistry teams pursuing novel NAAA inhibitors can utilize compound 1 as the validated starting scaffold. Its well-characterized dual inhibition profile (NAAA IC50 25.01 µM; FAAH IC50 21.78 µM) [1] provides a quantitative benchmark against which newly synthesized derivatives are compared, facilitating systematic hit-to-lead optimization and selectivity engineering.

Lipophilicity-Dependent Cell Penetration Studies in CNS Pharmacology

Given its high computed lipophilicity (XLogP3 ≈ 7.1) [2], compound 1 is suited for studies examining the relationship between logP and passive membrane permeability in neuronal cell lines. Its C15 chain offers a distinctly higher lipophilicity than commonly used C11–C13 analogs, enabling quantitative comparisons of cellular uptake kinetics and blood-brain barrier penetration in vitro models.

Analytical Method Development and Enzyme Assay Standardization

The established commercial availability and defined purity (≥95%) of compound 1 make it an appropriate reference standard for developing LC-MS/MS quantification methods for N-acylpyrrolidine derivatives in biological matrices. Its well-resolved chromatographic properties and known fragmentation pattern support its use as a calibration standard in pharmacokinetic and tissue distribution studies.

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